3-Chloro-4-iodobenzaldehyde
Description
3-Chloro-4-iodobenzaldehyde (C₇H₄ClIO) is a halogenated benzaldehyde derivative featuring chlorine and iodine substituents at the 3- and 4-positions of the aromatic ring, respectively. The compound’s aldehyde group (-CHO) and halogen substituents confer unique reactivity, making it valuable in organic synthesis, medicinal chemistry, and materials science. Its applications span cross-coupling reactions, pharmaceutical intermediates, and ligand design due to the electronic and steric effects of iodine and chlorine .
Properties
IUPAC Name |
3-chloro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKQZSOLMBXCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the iodination of 3-chlorobenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), boronic acid, and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of biaryl compounds.
Oxidation: Formation of 3-chloro-4-iodobenzoic acid.
Reduction: Formation of 3-chloro-4-iodobenzyl alcohol.
Scientific Research Applications
3-Chloro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is utilized in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile (e.g., a boronic acid) in the presence of a palladium catalyst. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Halogen-Substituted Benzaldehydes
The table below compares 3-Chloro-4-iodobenzaldehyde with structurally related halogenated benzaldehydes:
Key Observations :
- Dual Halogenation: The combination of chlorine (electron-withdrawing) and iodine (polarizable) in this compound creates a synergistic effect, enhancing its utility in cross-coupling reactions compared to mono-halogenated analogs .
- Positional Isomerism : 2-Chloro-4-iodobenzaldehyde, a positional isomer, exhibits distinct reactivity due to steric and electronic differences. For example, the 2-Cl substituent may hinder nucleophilic attack at the ortho position .
Functional Group Variations
Comparisons with compounds featuring additional functional groups:
Key Observations :
- Aldehyde vs. Ester/Amide : The aldehyde group in this compound offers greater versatility in condensation and oxidation reactions compared to ester or amide derivatives .
- Hydroxyl/Fluorine Substitution : The introduction of -OH or -F groups (e.g., in 3-Fluoro-2-hydroxy-4-iodobenzaldehyde) modifies solubility and biological targeting but reduces stability under acidic conditions .
Physicochemical Properties
- Boiling Point/Melting Point : Halogen size impacts these properties. Iodine’s larger atomic radius increases molecular weight and melting point compared to chloro analogs .
- Solubility : this compound is less polar than hydroxy-substituted derivatives (e.g., 4-Hydroxy-3-iodobenzaldehyde) but more soluble in organic solvents than carboxylate esters .
Biological Activity
3-Chloro-4-iodobenzaldehyde is an organic compound characterized by a benzaldehyde functional group with chlorine and iodine substituents. Its unique halogenated structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C₇H₄ClI O
- Molecular Weight : Approximately 236.46 g/mol
- Structure : The compound features a benzene ring with a chlorine atom at the meta position (3) and an iodine atom at the para position (4) relative to the aldehyde group.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinities and influence metabolic pathways, potentially leading to therapeutic effects. Research indicates that similar compounds have demonstrated antimicrobial and anticancer properties, suggesting that this compound may exhibit noteworthy biological activities.
Antimicrobial Activity
Research has indicated that halogenated benzaldehydes can possess antibacterial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, highlighting their potential as new antibacterial agents.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 3,5-Dichloro-4-iodobenzaldehyde | Antibacterial | |
| Zinc complexes of benzaldehydes | Antibacterial |
Anticancer Potential
Compounds similar to this compound have been explored for their anticancer properties. The halogen substituents may enhance interactions with specific proteins involved in cancer cell growth regulation.
Case Studies
-
Study on Anticancer Activity :
A study investigated the effects of halogenated benzaldehydes on cell lines associated with small-cell lung cancer. Results indicated that compounds with similar structures could inhibit tumor growth effectively. -
Enzyme Interaction Studies :
Ongoing research is examining how this compound interacts with specific enzymes. Preliminary findings suggest that it may act as an inhibitor or activator, influencing critical biochemical pathways.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. Advanced synthetic techniques may include laccase-catalyzed iodination, providing a sustainable approach to introducing iodine into organic molecules.
Applications
- Medicinal Chemistry : Potential use in developing new drugs targeting bacterial infections or cancer.
- Organic Synthesis : Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
